1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene
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Overview
Description
1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trifluorobutoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene typically involves the bromination of 2-methyl-4-(4,4,4-trifluorobutoxy)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base and an appropriate solvent.
Major Products Formed:
Substitution Reactions: Various substituted benzene derivatives.
Oxidation Reactions: Aldehydes, ketones, or carboxylic acids.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
- 1-Bromo-2-methyl-4-(trifluoromethyl)benzene
- 1-Bromo-4-methyl-2-(trifluoromethyl)benzene
- 2-Bromo-5-fluorobenzotrifluoride
Comparison: 1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene is unique due to the presence of the trifluorobutoxy group, which imparts distinct chemical properties compared to other similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications .
Properties
IUPAC Name |
1-bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O/c1-8-7-9(3-4-10(8)12)16-6-2-5-11(13,14)15/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKXGROPZSPYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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